![molecular formula C13H19N7O2 B3012341 7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1351602-75-9](/img/structure/B3012341.png)
7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
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Overview
Description
The compound "7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine" is a heterocyclic molecule that features several key structural motifs, including a morpholine ring, a triazolopyrimidine core, and a tetrahydrofuran moiety. These structural elements are commonly found in compounds with potential biological activities, such as antitumor and antimicrobial properties.
Synthesis Analysis
The synthesis of related morpholine-based heterocycles has been explored in various studies. For instance, a series of morpholinylchalcones were synthesized and used as precursors for constructing pyrido[2,3-d]pyrimidin-4(1H)-ones, which were further reacted to yield triazolopyrimidinones . Another study investigated the synthesis of triazolopyridazines by reacting secondary amines with trichloropyridazine, leading to disubstituted and monosubstituted products . Additionally, novel triazolo[1,5-a]pyrimidine derivatives were synthesized from morpholinone amine, demonstrating the versatility of morpholine in constructing complex heterocycles . A method for synthesizing pyrido[3,4-d]pyrimidines by condensation of a piperidine derivative with morpholine-4-carboxamidine was also reported .
Molecular Structure Analysis
The molecular structure of morpholine-based heterocycles is characterized by the presence of nitrogen atoms within the rings, which can participate in hydrogen bonding and contribute to the molecule's biological activity. The spectral data, including IR, 1H NMR, 13C NMR, and mass spectroscopy, are typically used to confirm the structures of these synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of morpholine-based heterocycles often involves the formation of new rings through cyclization reactions. For example, the reaction of morpholinylchalcones with amino-thiouracil led to the formation of pyrido[2,3-d]pyrimidinones . In another case, hydrazino-pyridazine was cyclized with formic acid to yield triazolopyridazine . These reactions demonstrate the potential of morpholine derivatives to undergo various chemical transformations to yield biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine-based heterocycles, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups can affect these properties and, consequently, the compound's biological activity. For instance, the antimicrobial activity of triazolo[1,5-a]pyrimidine derivatives was evaluated against various bacterial and fungal strains, with some compounds showing significant activity . The antitumor activity of synthesized compounds was also assessed, revealing promising activities against human lung cancer and hepatocellular carcinoma cell lines .
Scientific Research Applications
Antitumor Applications
A series of morpholinylchalcones derivatives was synthesized, including structures related to "7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine", which were evaluated for their antitumor activity. Compounds synthesized exhibited promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Notably, compounds showed significant IC50 values, indicating their potential as antitumor agents. Moreover, computational studies supported the biological activity results, highlighting the compounds' promising applications in cancer research (Muhammad et al., 2017).
Antimicrobial Activities
The antimicrobial potential of novel synthesized compounds, including those structurally related to "7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine", was investigated. These studies revealed that certain derivatives possess good or moderate activities against test microorganisms, underscoring their potential in addressing microbial resistance (Bektaş et al., 2010).
Antihypertensive Properties
Research also explored the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing at position 2 morpholine, piperidine, or piperazine moieties, including structures analogous to the compound . These studies aimed to assess the antihypertensive activity of the synthesized compounds, with several showing promising results. This line of investigation provides a foundation for the development of new antihypertensive drugs (Bayomi et al., 1999).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Similar compounds, such as indole derivatives, have been found to exert their effects through interactions with various biological receptors . These interactions can lead to changes in cellular processes and can have therapeutic effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
7-morpholin-4-yl-N-(oxolan-2-ylmethyl)-2H-triazolo[4,5-d]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2/c1-2-9(22-5-1)8-14-13-15-11-10(17-19-18-11)12(16-13)20-3-6-21-7-4-20/h9H,1-8H2,(H2,14,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBDVIZJLMQOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=NNN=C3C(=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine |
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